

# Zongertinib in Heavily Pre-Treated HER2-Positive Malignancies: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zongertinib |           |
| Cat. No.:            | B10856216   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **Zongertinib**, a novel, irreversible, oral HER2-selective tyrosine kinase inhibitor (TKI), in patients with HER2-altered cancers who have progressed on other HER2-targeted therapies. Data is primarily drawn from the pivotal Beamion LUNG-1 clinical trial and compared with outcomes from key studies of other established and emerging HER2-targeted agents.

### **Executive Summary**

Zongertinib has demonstrated significant clinical activity in patients with previously treated HER2-mutant non-small cell lung cancer (NSCLC), a population with high unmet medical need. Emerging data also suggest activity in other HER2-driven solid tumors, including breast cancer. A key differentiating feature of Zongertinib is its selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which may contribute to its manageable safety profile, notably the low incidence of severe diarrhea and rash often associated with less selective TKIs. This guide places the clinical performance of Zongertinib in the context of other HER2-targeted therapies, such as antibody-drug conjugates (ADCs) and other TKIs, used in similar patient populations.

#### **Mechanism of Action: Selective HER2 Inhibition**







**Zongertinib** is a kinase inhibitor that selectively and irreversibly binds to the HER2 receptor, including those with exon 20 insertion mutations.[1] This covalent binding blocks the phosphorylation of HER2 and subsequent activation of downstream oncogenic signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2][3] By sparing wild-type EGFR, **Zongertinib** aims to minimize off-target toxicities.[4][5]

Below is a diagram illustrating the HER2 signaling pathway and the point of intervention for **Zongertinib**.





Click to download full resolution via product page

**HER2 Signaling Pathway Inhibition by Zongertinib.** 



## **Comparative Efficacy Data**

The following tables summarize the efficacy of **Zongertinib** in patients with previously treated HER2-mutant NSCLC and provide a comparison with other HER2-targeted therapies used in heavily pre-treated patient populations across different cancer types. It is important to note that these results are from separate clinical trials and not from direct head-to-head comparisons.

Table 1: Efficacy of Zongertinib in Previously Treated

**HER2-Mutant NSCLC (Beamion LUNG-1)** 

| Cohort   | Patient<br>Populatio<br>n                                                   | N  | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Duration of Respons e (DoR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) |
|----------|-----------------------------------------------------------------------------|----|-----------------------------------------|-------------------------------------|------------------------------------|-----------------------------------------------------|
| Cohort 1 | HER2 TKD<br>mutation,<br>prior<br>systemic<br>therapy,<br>HER2-TKI<br>naive | 75 | 71%                                     | 93%                                 | 14.1<br>months                     | 12.4<br>months                                      |
| Cohort 5 | HER2 TKD<br>mutation,<br>prior<br>HER2-<br>directed<br>ADC                  | 31 | 48%                                     | 97%                                 | Not<br>Reported                    | Not<br>Reported                                     |
| Cohort 3 | Non-TKD HER2 mutation, prior systemic therapy                               | 20 | 30%                                     | 65%                                 | Not<br>Reported                    | Not<br>Reported                                     |





Data sourced from the Beamion LUNG-1 trial as of November 29, 2024.[6][7]

**Table 2: Comparative Efficacy of Other HER2-Targeted** 

**Therapies in Pre-Treated Patients** 

| Drug                                       | Trial /<br>Study        | Cancer<br>Type   | Patient Populatio n                                           | N   | ORR                       | Median<br>PFS   |
|--------------------------------------------|-------------------------|------------------|---------------------------------------------------------------|-----|---------------------------|-----------------|
| Trastuzum<br>ab<br>Deruxtecan<br>(T-DXd)   | DESTINY-<br>Lung01      | NSCLC            | HER2-<br>mutant,<br>progressed<br>on<br>standard<br>treatment | 91  | 55%                       | 8.2 months      |
| Sevabertini<br>b                           | SOHO-01                 | NSCLC            | HER2 TKD<br>mutation,<br>prior<br>HER2-<br>directed<br>ADC    | 52  | 38%                       | Not<br>Reported |
| Tucatinib + Trastuzum ab + Capecitabi ne   | Retrospecti<br>ve Study | Breast<br>Cancer | HER2+,<br>previously<br>treated<br>with T-DXd                 | 101 | 32% (2%<br>CR, 30%<br>PR) | 4.7 months      |
| Tucatinib + Trastuzum ab Emtansine (T-DM1) | HER2CLIM<br>B-02        | Breast<br>Cancer | HER2+, progressed after trastuzuma b and taxane               | 463 | 42%                       | 9.5 months      |

Data sourced from respective clinical trials and studies.[8][9][10][11][12][13]

## **Key Experimental Protocols**



A summary of the methodologies for the key clinical trials cited is provided below to contextualize the presented efficacy data.

### Beamion LUNG-1 (NCT04886804) for Zongertinib

- Study Design: An open-label, multicenter, Phase Ia/Ib dose-escalation and expansion trial.[7]
   [14][15]
- · Patient Population:
  - Phase Ia: Patients with advanced or metastatic solid tumors with HER2 aberrations who have exhausted standard treatment options.[15]
  - Phase Ib (reported cohorts): Patients with advanced or metastatic non-squamous NSCLC with a documented HER2 mutation. Cohorts included patients who were HER2-TKI naive but had prior systemic therapy, and patients who had progressed on a prior HER2-targeted ADC.[7][14]
- Intervention: Zongertinib administered orally once or twice daily in 21-day cycles. The recommended Phase 2 dose was determined to be 120 mg once daily.[7][14]
- Primary Endpoints:
  - Phase Ia: Maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[15]
  - Phase Ib: Objective Response Rate (ORR) assessed by blinded independent central review.[14]
- Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[14]

The workflow for this trial is depicted in the following diagram.





Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Updated results of tucatinib versus placebo added to trastuzumab and capecitabine for patients with pretreated HER2+ metastatic breast cancer with and without brain metastases (HER2CLIMB). ASCO [asco.org]
- 2. HER2CLIMB Trial Results Confirm Survival Benefit with Tucatinib in HER2-Positive Breast Cancer Oncology Practice Management [oncpracticemanagement.com]
- 3. Tucatinib Plus Trastuzumab Plus Capecitabine Is Efficacious After Trastuzumab Deruxtecan Exposure in HER2-Positive MBC - Conference Correspondent [conference-correspondent.com]
- 4. Adjuvant T-DM1 in Patients With HER2-Positive Breast Cancer: Long-Term Results of the KATHERINE Trial - The ASCO Post [ascopost.com]
- 5. esmo.org [esmo.org]
- 6. Adjuvant T-DM1 vs Trastuzumab for Residual HER2-Positive Breast Cancer Overall Survival in KATHERINE - The ASCO Post [ascopost.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase 3 HER2CLIMB-02 Trial Results of Tucatinib Plus Trastuzumab Emtansine in Previously Treated HER2+ MBC - Conference Correspondent [conferencecorrespondent.com]



- 9. Efficacy of tucatinib, trastuzumab, and capecitabine (TTC) following trastuzumabderuxtecan (T-DXd) in HER2-positive metastatic breast cancer (MBC): Updated results and subgroup analyses from the UNICANCER multicenter retrospective cohort. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Zongertinib Demonstrates Promising Efficacy in Patients with HER2-Mutant NSCLC: Primary Phase Ib Analysis of Beamion LUNG-1 | IASLC [iaslc.org]
- 15. deceraclinical.com [deceraclinical.com]
- To cite this document: BenchChem. [Zongertinib in Heavily Pre-Treated HER2-Positive Malignancies: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856216#efficacy-of-zongertinib-in-patients-who-have-failed-other-her2-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com